N-(4-benzoylphenyl)-1-naphthamide
Description
N-(4-Benzoylphenyl)-1-naphthamide is a synthetic small molecule characterized by a naphthamide core linked to a 4-benzoylphenyl group. These compounds often exhibit hypolipidemic properties by influencing peroxisome proliferator-activated receptor (PPAR) pathways, which regulate genes involved in lipid transport and oxidation (). Additionally, naphthamide derivatives with varied substituents have been explored for cholinesterase inhibition and kinase modulation, highlighting their versatility in therapeutic applications ().
Properties
CAS No. |
184696-93-3 |
|---|---|
Molecular Formula |
C24H17NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17NO2/c26-23(18-8-2-1-3-9-18)19-13-15-20(16-14-19)25-24(27)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,27) |
InChI Key |
MBCPHQSEBCLNCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-benzoylphenyl)-1-naphthamide typically involves the amidation of 4-aminobenzophenone with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-(4-benzoylphenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(4-benzoylphenyl)-1-naphthamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-benzoylphenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hypolipidemic Carboxamide Derivatives
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3)
- Activity : At 15 mg/kg, this compound reduced plasma triglycerides by 48% and increased HDL-cholesterol by 22% in Triton WR-1339-induced hyperlipidemic rats, comparable to bezafibrate ().
- Mechanism : Likely acts via PPARα activation, similar to fibrates, enhancing fatty acid oxidation and reducing VLDL secretion ().
N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide (Compound 3)
N-(4-Chlorophenyl)-1-naphthamide Derivatives ()
- KDR Inhibition: Derivatives with quinoline-4-yloxy substituents (e.g., Entry 8: IC₅₀ = 4 nM) showed potent kinase inhibition, suggesting structural flexibility for targeting angiogenic pathways.
- ADME/T Properties : LogP values ranged from 7.55–10.08, indicating moderate-to-high lipophilicity, which may influence blood-brain barrier penetration ().
Cholinesterase-Targeting Naphthamide Analogs
N-(2,4-Dichlorophenyl)-1-naphthamide
- Activity : Exhibited 78% inhibition of butyrylcholinesterase (BChE) at 10 µM, with molecular docking confirming strong interactions with the enzyme’s catalytic site ().
- Therapeutic Potential: Contrasts with hypolipidemic analogs, demonstrating the impact of aromatic substitution (chlorophenyl vs. benzoylphenyl) on target selectivity.
Kinase Inhibitors and Dual-Target Agents
SYHA1813 [6-(3-Amino-1H-indazol-4-yl)-N-(4-fluoro-3-methylphenyl)-1-naphthamide]
Key Data Tables
Table 1: Hypolipidemic Activity of N-(4-Benzoylphenyl) Derivatives
| Compound | TG Reduction (%) | HDL Increase (%) | LDL Reduction (%) | Reference |
|---|---|---|---|---|
| C3 (Indole-2-carboxamide) | 48 | 22 | N/A | |
| Compound 3 (Pyrrole) | 42 | 22 | 35 | |
| Bezafibrate | 45 | 51 | 40 |
Table 2: KDR Inhibition Potency of Naphthamide Derivatives ()
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| Quinolin-4-yloxy | 4 | 8.44 |
| 7-Methoxyquinolin-4-yloxy | 1 | 8.53 |
| 6,7-Dimethoxyquinazolin-4-yloxy | 2 | 8.18 |
Mechanistic and Structural Insights
- Lipid Metabolism : Benzoylphenyl carboxamides (e.g., C3, Compound 3) align with fibrate-like PPARα agonism, while naphthamide derivatives with chlorophenyl groups diverge toward kinase or cholinesterase targets ().
- Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro) enhance metabolic stability and receptor binding. Oxygen-containing heterocycles (e.g., quinoline) improve kinase inhibition but may reduce HDL modulation efficacy.
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